molecular formula C21H21N3OS B5589716 4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine

4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine

Cat. No.: B5589716
M. Wt: 363.5 g/mol
InChI Key: FWBWJPAKMNCHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}pyridine is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14053348 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Synthetic Approaches

One aspect of research involves the synthesis of related benzothiazolopyridine compounds and their molecular docking study on estrogen and progesterone receptors, highlighting their potential in breast cancer treatment. A study presented an efficient synthesis method under ultrasonic irradiation, which improved yield and reaction time compared to conventional methods. Molecular docking suggested favorable interactions with cancer-related receptors (Shirani et al., 2021).

Antimicrobial and Antituberculosis Activity

Another application is in the development of thiazole-aminopiperidine hybrid analogs as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity in in vitro assays against Mycobacterium tuberculosis and were not cytotoxic at tested concentrations (Jeankumar et al., 2013).

Antimicrobial Activity of Thiazolo[3, 2]pyridines

Research on thiazolo[3, 2]pyridines containing the pyrazolyl moiety demonstrated significant antimicrobial activity, highlighting the potential for these compounds in addressing bacterial and fungal infections (El‐Emary et al., 2005).

Aldose Reductase Inhibition

The discovery of new 4-oxothiazolidin-2-ylidene derivatives containing a piperidinyl moiety against aldose reductase showcases the compound's application in managing complications related to diabetes. Molecular docking simulations indicated these compounds as potential inhibitors, suggesting further modification and investigation (Areal et al., 2012).

Electrochromic Applications

The thiadiazolo[3,4-c]pyridine compounds have been explored for their electrochromic properties, indicating a novel application in electronic display technologies. These compounds demonstrated fast-switching and high coloration efficiency, underscoring their potential in developing new electrochromic materials (Ming et al., 2015).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have shown potent antioxidant activity .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with thiazole derivatives would depend on their specific structure and properties. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the synthesis of new thiazole derivatives and the exploration of their potential biological activities.

Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-21(19-15-26-20(23-19)14-16-4-2-1-3-5-16)24-12-8-18(9-13-24)17-6-10-22-11-7-17/h1-7,10-11,15,18H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBWJPAKMNCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.